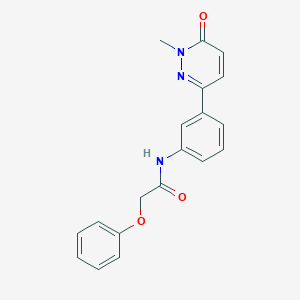
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide, also known as MDP-2-P, is a chemical compound that has been extensively studied for its potential use in scientific research. MDP-2-P is a derivative of pyridazine, a heterocyclic organic compound that contains a six-membered ring consisting of four carbon atoms and two nitrogen atoms.
Scientific Research Applications
Antimicrobial Activity
A study by Zurenko et al. (1996) revealed the in vitro activities of novel oxazolidinone antibacterial agents, including derivatives structurally similar to "N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide". These compounds demonstrated significant antibacterial activities against a variety of clinically important human pathogens. The research highlighted the potential of these derivatives in addressing resistant bacterial strains without rapid resistance development, indicating their promising applications in antimicrobial therapy (Zurenko et al., 1996).
Chemoselective Acetylation and Antimalarial Drug Synthesis
Magadum and Yadav (2018) conducted research on chemoselective acetylation using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study presents a synthetic route that could potentially be applied in the synthesis of complex organic molecules, including the target compound, for medicinal purposes (Magadum & Yadav, 2018).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Faheem (2018) investigated the pharmacological potential of novel derivatives, including structures akin to the target compound, for their toxicity assessment, tumour inhibition, and antioxidant, analgesic, and anti-inflammatory actions. The study underscores the multifaceted biological activities of these compounds, suggesting their applicability in developing therapeutic agents (Faheem, 2018).
Synthesis and Utility in Fused Azines
Research by Ibrahim and Behbehani (2014) on the synthesis of a novel class of pyridazin-3-one derivatives, closely related to the compound of interest, highlighted their utility in the synthesis of fused azines. This work not only provides insights into synthetic organic chemistry but also suggests the potential of these compounds in material science and pharmaceutical research (Ibrahim & Behbehani, 2014).
Allosteric Modifiers of Hemoglobin
A study conducted by Randad et al. (1991) explored the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, which are structurally related to the query compound. These agents have shown potential in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, indicating their significance in medical research and potential therapeutic applications (Randad et al., 1991).
properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-19(24)11-10-17(21-22)14-6-5-7-15(12-14)20-18(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXQHBOXHATLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

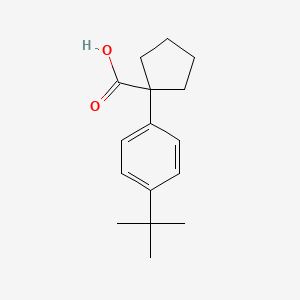
![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)
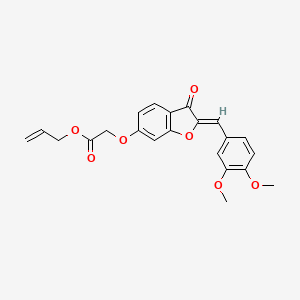
![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)
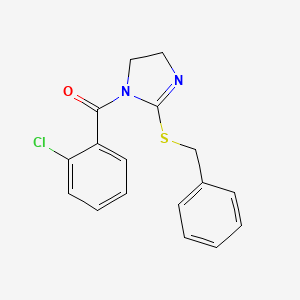
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2708753.png)
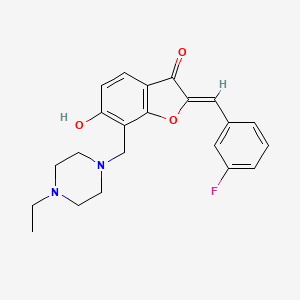
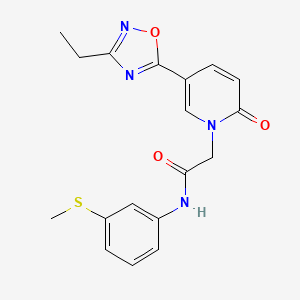
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2708761.png)
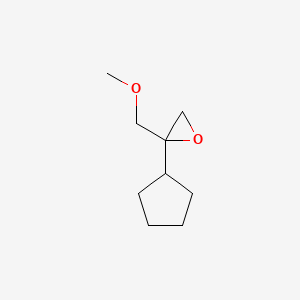
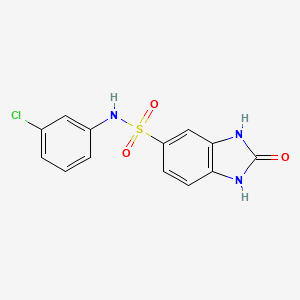
![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)
![2-(4-Ethoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2708766.png)
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)